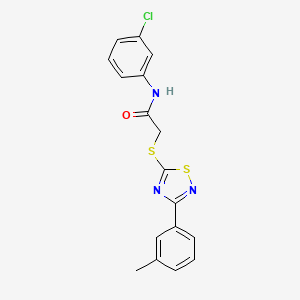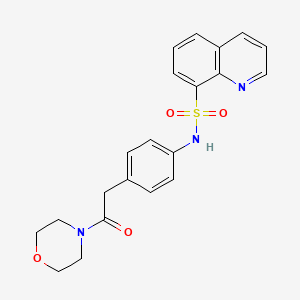
4-acetamido-N-cyclohexylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetamido-N-cyclohexylpiperidine-1-carboxamide is a chemical compound with the molecular formula C14H25N3O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 4-acetamido-N-cyclohexylpiperidine-1-carboxamide can be inferred from its molecular formula, C14H25N3O2. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The exact structure would require further analysis using techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- A study focused on the synthesis of cyclohexane-1-carboxamide derivatives, including structures similar to 4-acetamido-N-cyclohexylpiperidine-1-carboxamide, demonstrated their potential as apoptosis inducers. The compounds were evaluated for antitumor activity against different cancer cell lines, with promising activity against breast cancer highlighted for specific derivatives (Abd-Allah & Elshafie, 2018).
Electrochemical Oxidation Catalysis
- Another application involves the electrochemical oxidation of alcohols and aldehydes to carboxylic acids using a related compound, 4-acetamido-TEMPO, as a mediator. This method offers an alternative to traditional oxidation processes and has been applied in the synthesis of a precursor to levetiracetam, showcasing the compound's utility in synthetic organic chemistry (Rafiee et al., 2018).
Crystal Structure Analysis
- Research on carboxamide compounds, including a study of 5-acetamido-1H-pyrazole-4-carboxamide monohydrate, reveals the significance of such compounds in crystallography. The study provides insights into molecular orientations and hydrogen bonding, contributing to a better understanding of molecular interactions in solid states (Ghayati et al., 2016).
Synthesis of Novel Compounds
- Investigations into the synthesis of new cyclohexene and benzamide derivatives from marine-associated Streptomyces sp. ZZ502 highlight the role of similar acetamido compounds in discovering new molecules with potential biological activities. Although the new compounds did not show significant activity against tested cell lines and pathogens, such research is crucial for the ongoing search for new bioactive compounds (Zhang et al., 2018).
Molecular Docking and In Silico Analysis
- A design-based synthesis and molecular docking analysis of an anti-inflammatory drug involving an indole acetamide derivative showcased the application of similar acetamido compounds in computational drug discovery. The study emphasized the compound's potential interactions with cyclooxygenase domains, supporting its anti-inflammatory activity (Al-Ostoot et al., 2020).
Direcciones Futuras
The future directions of research on 4-acetamido-N-cyclohexylpiperidine-1-carboxamide could include further exploration of its synthesis, chemical reactions, and potential applications in the pharmaceutical industry. Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial .
Propiedades
IUPAC Name |
4-acetamido-N-cyclohexylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-11(18)15-13-7-9-17(10-8-13)14(19)16-12-5-3-2-4-6-12/h12-13H,2-10H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMFPZWXZPPBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2637927.png)
![3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2637929.png)



![4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2637938.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/no-structure.png)



![N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide](/img/structure/B2637946.png)

